molecular formula C13H10F6O4 B6316645 Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate CAS No. 325691-38-1

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate

Cat. No.: B6316645
CAS No.: 325691-38-1
M. Wt: 344.21 g/mol
InChI Key: OCLYNAGIFKRYGJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is an organic compound with the molecular formula C13H10F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a malonate ester. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate typically involves the esterification of malonic acid derivatives with 3,5-bis(trifluoromethyl)benzyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is unique due to its dual ester functionality combined with the electron-withdrawing trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

dimethyl 2-[3,5-bis(trifluoromethyl)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O4/c1-22-10(20)9(11(21)23-2)6-3-7(12(14,15)16)5-8(4-6)13(17,18)19/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYNAGIFKRYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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